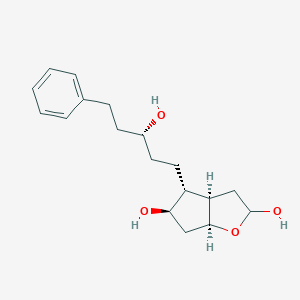
Latanoprostlactol
Übersicht
Beschreibung
- Die chemische Formel für this compound lautet C18H26O4 mit einem Molekulargewicht von 306,4 g/mol .
- Es kann durch eine Wittig-Reaktion unter Verwendung handelsüblicher Reagenzien in die freie Säureform von Latanoprost umgewandelt werden.
Latanoprostlactol: ist ein Zwischenprodukt bei der Synthese von Latanoprost , einem Analogon von Prostaglandinen der F-Reihe, das zur Anwendung als okuläres Hypotensivum zugelassen ist.
Wissenschaftliche Forschungsanwendungen
Chemie: Der Syntheseweg von Latanoprostlactol trägt zum Verständnis von Prostaglandinanaloga bei.
Biologie: Die Forschung an Latanoprost und seinen Zwischenprodukten liefert Erkenntnisse in der okulären Pharmakologie und Physiologie.
Medizin: Latanoprost wird klinisch zur Senkung des Augeninnendrucks bei Glaukompatienten eingesetzt.
Industrie: Die Pharmaindustrie profitiert von der Kenntnis der Latanoprost-Synthese.
Wirkmechanismus
Ziele: Latanoprost wirkt auf Prostaglandinrezeptoren im Auge (FP-Rezeptoren).
Signalwege: Die Aktivierung von FP-Rezeptoren führt zu einem erhöhten Abfluss des Kammerwassers und einem verringerten Augeninnendruck.
Wirkmechanismus
Target of Action
Latanoprost Lactol, also known as Latanoprost, is primarily targeted towards the reduction of elevated intraocular pressure (IOP) . It is used in patients diagnosed with open-angle glaucoma or ocular hypertension .
Mode of Action
Latanoprost is a prodrug analog of prostaglandin F2 alpha . It works by increasing the outflow of aqueous fluid from the eyes through the uveoscleral tract . This action helps in reducing the intraocular pressure.
Biochemical Pathways
The biochemical pathway of Latanoprost involves its conversion from a prodrug to an active drug. The active drug then interacts with the prostaglandin F2 alpha receptors, leading to an increase in the outflow of aqueous humor, thereby reducing intraocular pressure .
Pharmacokinetics
Latanoprost exhibits a rapid onset of action, usually within 3-4 hours . It has an elimination half-life of 17 minutes in plasma . The drug’s effects last for up to 24 hours , and it is mainly excreted via the kidneys .
Result of Action
The primary result of Latanoprost’s action is the reduction of intraocular pressure . This is achieved by increasing the outflow of aqueous fluid from the eyes . In patients with ocular hypertension or open-angle glaucoma, treatment with Latanoprost has been shown to reduce IOP levels by 22 to 39% over 1 to 12 months’ treatment .
Action Environment
The efficacy and stability of Latanoprost can be influenced by environmental factors. For instance, Latanoprost exhibits thermal and solar instability . The concentration of Latanoprost stored at 50 °C will decrease by 10% every 8.25 days. When stored at 70 °C, the concentration will decrease by 10% every 1.32 days. Ultraviolet light, for example in sunlight, causes rapid degradation of Latanoprost .
Vorbereitungsmethoden
Synthesewege: Latanoprostlactol wird als Teil der Gesamtsynthese von Latanoprost synthetisiert.
Reaktionsbedingungen: Spezifische Synthesebedingungen können variieren, aber der Gesamtprozess umfasst mehrere Schritte, darunter Cyclisierung und funktionelle Gruppentransformationen.
Industrielle Produktion: Industrielle Produktionsmethoden sind proprietär, aber sie beinhalten wahrscheinlich effiziente und skalierbare Synthesewege.
Analyse Chemischer Reaktionen
Durchlaufene Reaktionen: Latanoprostlactol kann an verschiedenen Reaktionen teilnehmen, darunter Cyclisierung, Oxidation und Reduktion.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Das Hauptprodukt ist die freie Säure von Latanoprost, die die pharmakologische Aktivität beibehält.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Die Rolle von Latanoprostlactol als Zwischenprodukt zeichnet es aus.
Ähnliche Verbindungen: Andere Prostaglandinanaloga umfassen , , und .
Eigenschaften
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-21H,6-11H2/t13-,14+,15+,16+,17-,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZBWVDSHTXLT-ODHFDHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C2CCC(CCC3=CC=CC=C3)O)O)OC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(C2)O)CC[C@H](CCC3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439754 | |
| Record name | (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352276-28-9 | |
| Record name | (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6, 6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research paper focuses on a novel synthesis method for Latanoprost, highlighting the importance of Latanoprost Lactol as a key intermediate. Could you elaborate on the role of Latanoprost Lactol in this synthesis and its significance in achieving the desired final product?
A1: Latanoprost Lactol plays a crucial role in the synthesis of Latanoprost as a vital intermediate. The research paper describes a ten-step synthesis where Latanoprost Lactol is obtained by reducing a lactone precursor using Diisobutylaluminum Hydride (DIBAL) at -78°C []. This specific reduction step is critical for transforming the lactone functionality into the lactol present in Latanoprost Lactol.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


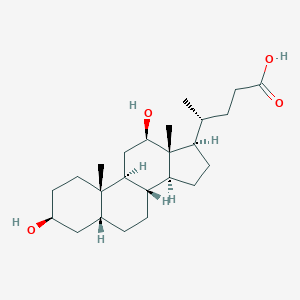
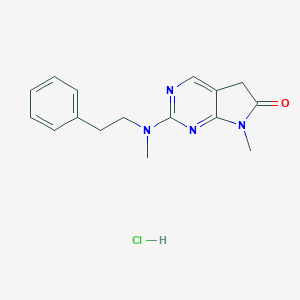

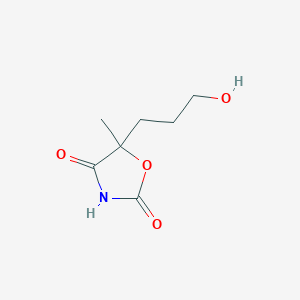


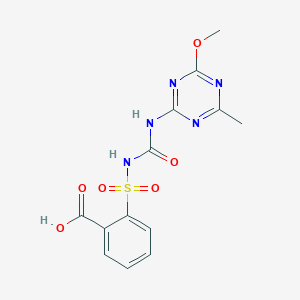
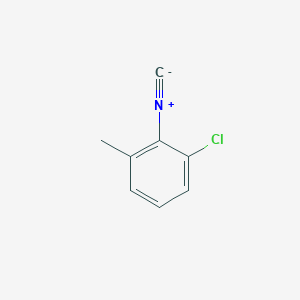
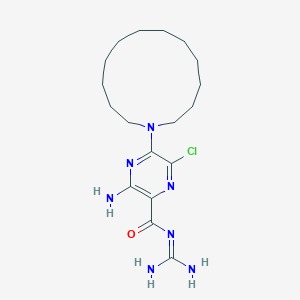
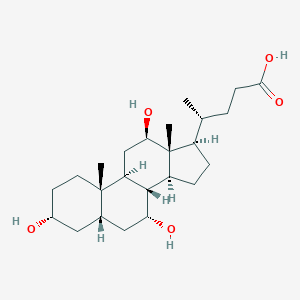
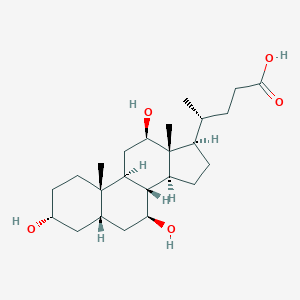
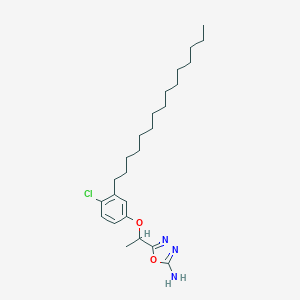
![Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl-(9CI)](/img/structure/B56346.png)
![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)
